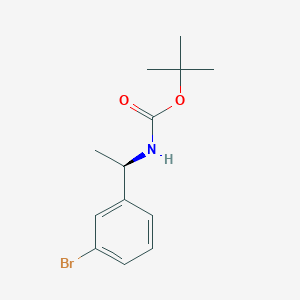

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201193086 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-25-7 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate: A Cornerstone Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, bearing the CAS Number 1187932-25-7, is a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features—a stereodefined center, a synthetically versatile bromine handle, and a stable Boc-protecting group—render it an invaluable intermediate in the construction of enantiomerically pure bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis and characterization protocols, and its significant applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success in a research and development setting.

Introduction: The Strategic Importance of this compound

The demand for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the understanding that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound has emerged as a critical intermediate, providing a reliable source of chirality for the synthesis of complex molecular architectures.

The molecule's strategic importance can be attributed to three key features:

-

The (R)-Stereocenter: The defined stereochemistry at the benzylic position is crucial for establishing the three-dimensional structure of the final drug candidate, which in turn dictates its interaction with biological targets.

-

The Bromophenyl Moiety: The bromine atom on the aromatic ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality, ensuring its stability throughout multi-step synthetic sequences. Its facile removal under mild acidic conditions allows for the timely unmasking of the amine for subsequent transformations.

This guide will delve into the practical aspects of utilizing this building block, from its synthesis and purification to its application in the synthesis of medicinally relevant compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1187932-25-7 | , |

| Molecular Formula | C₁₃H₁₈BrNO₂ | |

| Molecular Weight | 300.19 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Spectroscopic Data (Predicted and from Related Structures):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.40 (t, J = 1.8 Hz, 1H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 7.15 (t, J = 7.8 Hz, 1H, Ar-H), 4.85 (br s, 1H, NH), 4.75 (quint, J = 7.0 Hz, 1H, CH-CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.40 (d, J = 7.0 Hz, 3H, CH-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155.0 (C=O), 145.0 (Ar-C), 130.5 (Ar-CH), 129.5 (Ar-CH), 125.0 (Ar-CH), 122.5 (Ar-C-Br), 80.0 (C(CH₃)₃), 50.0 (CH-CH₃), 28.3 (C(CH₃)₃), 22.0 (CH-CH₃).[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achieved through the Boc-protection of its corresponding chiral amine precursor, (R)-1-(3-bromophenyl)ethylamine.

Synthesis of the Precursor: (R)-1-(3-bromophenyl)ethylamine

The enantiomerically pure precursor can be obtained through various methods, including asymmetric synthesis or chiral resolution of the racemic amine. One common laboratory-scale approach involves the asymmetric reduction of 3'-bromoacetophenone.

Boc-Protection of (R)-1-(3-bromophenyl)ethylamine

This protocol details a standard and reliable method for the N-Boc protection of the chiral amine.

Reaction Scheme:

Caption: Boc-protection of (R)-1-(3-bromophenyl)ethylamine.

Experimental Protocol:

-

Reaction Setup: To a solution of (R)-1-(3-bromophenyl)ethylamine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

-

Purification: The crude product is often of high purity and may be used directly in the next step. If further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The compound can be visualized under UV light (254 nm) or by staining with potassium permanganate.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the product. A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H, is often effective.[3] A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape.[3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected chemical shifts are outlined in Section 2.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 300.0/302.0 (due to the isotopic pattern of bromine).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile chiral building block for the synthesis of high-value pharmaceutical targets.

Synthesis of Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The chiral amine moiety, once deprotected, can be incorporated into heterocyclic scaffolds that are common in kinase inhibitors, where it often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The bromophenyl group allows for the introduction of various substituents through cross-coupling reactions to explore the solvent-exposed region of the binding pocket, thereby optimizing potency and selectivity.

Caption: General synthetic workflow for kinase inhibitors.

Other Bioactive Molecules

Beyond kinase inhibitors, this chiral building block is utilized in the synthesis of a variety of other bioactive molecules, including G-protein coupled receptor (GPCR) modulators and central nervous system (CNS) active agents. The ability to introduce diverse functionality via the bromine atom makes it a powerful tool for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage

As a brominated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chiral building block that empowers medicinal chemists to construct complex, enantiomerically pure drug candidates. Its well-defined stereochemistry, versatile synthetic handle, and reliable protecting group make it an indispensable tool in modern drug discovery. The detailed protocols and technical information provided in this guide are intended to facilitate its successful application in the laboratory, ultimately contributing to the development of novel and effective therapeutics.

References

- Ingale, A. P., et al. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12565-12572.

- Babu, C. V. R., et al. (2014).

- Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry.

- Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.

Sources

- 1. rsc.org [rsc.org]

- 2. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate chemical properties

An In-Depth Technical Guide to (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Introduction

This compound is a chiral building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its structure incorporates three key features that render it highly valuable for the synthesis of complex molecular architectures: a stereodefined center, a versatile Boc-protected amine, and a reactive aryl bromide handle. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and handling, designed for professionals engaged in pharmaceutical research and development. The strategic combination of a stable, yet easily removable, protecting group with a functional group amenable to modern cross-coupling chemistry makes this compound a cornerstone intermediate for creating libraries of novel, stereochemically pure therapeutic agents.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. These identifiers and computed parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Identity and Physical Data

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | [1] |

| CAS Number | 1187932-25-7 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2] |

| Molecular Weight | 300.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][3] |

Computed Physicochemical Properties for Drug Discovery

The following parameters, calculated through computational models, offer predictive insights into the molecule's pharmacokinetic profile, such as absorption and membrane permeability. These values are instrumental in the early stages of drug design.

| Computed Property | Value | Significance in Drug Development | Source |

| XLogP3 | 3.5 | Measures lipophilicity, influencing solubility and membrane permeability. | [2] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts drug transport properties, particularly blood-brain barrier penetration. | [2] |

| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. | [2] |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. | [2] |

| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding affinity. | [2] |

| Exact Mass | 299.05209 Da | Crucial for high-resolution mass spectrometry analysis. | [2] |

Part 2: Synthesis and Purification

The synthesis of this compound is a straightforward yet critical procedure involving the protection of a primary amine. The choice of the tert-butoxycarbonyl (Boc) group is strategic; it is robust enough to withstand a variety of reaction conditions, particularly those used in modifying the aryl bromide, yet it can be removed under mild acidic conditions without racemizing the adjacent stereocenter.

Synthetic Rationale and Workflow

The primary objective is to selectively protect the nucleophilic amine of the chiral precursor, (R)-1-(3-bromophenyl)ethanamine. This is achieved by reacting it with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The reaction requires a base to neutralize the acidic byproduct, ensuring a high yield. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.

Sources

An In-depth Technical Guide to the Synthesis of (R)-N-Boc-1-(3-bromophenyl)ethylamine

Introduction

(R)-N-Boc-1-(3-bromophenyl)ethylamine is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the chiral amine, protected by a tert-butoxycarbonyl (Boc) group, is a common motif in pharmacologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this synthesis.

Strategic Approaches to Synthesis

The synthesis of (R)-N-Boc-1-(3-bromophenyl)ethylamine can be approached through two primary strategies:

-

Asymmetric Synthesis: This "chiral pool" approach involves the direct synthesis of the desired enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.

-

Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers using a chiral resolving agent.

This guide will delve into both methodologies, providing the rationale for procedural choices and highlighting the advantages and disadvantages of each approach.

PART 1: Asymmetric Synthesis Approach

Asymmetric synthesis offers an elegant and often more efficient route to enantiomerically pure compounds. A common strategy involves the asymmetric reduction of a precursor ketone or imine.

1.1. Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime

A robust method for the synthesis of (R)-1-(3-bromophenyl)ethylamine involves the asymmetric hydrogenation of the corresponding oxime.[1] This transformation is typically catalyzed by a chiral transition metal complex, such as a Ruthenium-BINAP derivative.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of the chiral ligand (e.g., (S)-tol-BINAP) is critical for inducing high enantioselectivity. The specific ligand creates a chiral environment around the metal center, which preferentially directs the hydrogenation to one face of the C=N double bond.

-

Hydrogen Pressure and Temperature: These parameters are optimized to ensure efficient reaction kinetics while minimizing potential side reactions or catalyst decomposition. A pressure of 30 bar and a temperature of 90°C are often employed.[1]

-

Solvent: Methanol is a common solvent for this reaction due to its ability to dissolve the reactants and catalyst, as well as its compatibility with the hydrogenation conditions.

1.2. Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of N-[1-(3-bromophenyl)ethylidene]hydroxylamine

-

To a solution of 1-(3-bromophenyl)ethanone (1 equivalent) in a mixture of methanol and water, add hydroxylamine hydrochloride (1.1 equivalents).[1]

-

Stir the reaction mixture at 25°C until the starting material is consumed (monitored by TLC).

-

The product can be isolated by extraction and purified by recrystallization or chromatography.

Step 2: Asymmetric Hydrogenation

-

In a glass vial, combine N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent), RuCl(p-cymene)((S)-tol-BINAP)Cl (5 mol%), and methanol.[1]

-

Place the vial in a parallel autoclave.

-

Pressurize the autoclave with hydrogen to 30 bar and heat to 90°C for 24 hours.[1]

-

After cooling to 20°C, the reaction mixture is diluted with isopropanol for analysis.

Step 3: N-Boc Protection

Following the synthesis of the chiral amine, the Boc protecting group is introduced. The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[2][3]

Experimental Protocol: N-Boc Protection

-

Dissolve the synthesized (R)-1-(3-bromophenyl)ethylamine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and acetone.[2]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution. A base such as triethylamine or sodium bicarbonate may be added to neutralize the acid formed during the reaction.[4]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

The N-Boc protected product is then isolated by standard workup procedures, which may include washing with aqueous solutions to remove byproducts and purification by column chromatography.[2]

Workflow for Asymmetric Synthesis and N-Boc Protection:

1-(3-bromophenyl)ethanone + NH₃/Reducing Agent -> (±)-1-(3-bromophenyl)ethylamine

Caption: Chiral resolution workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized (R)-N-Boc-1-(3-bromophenyl)ethylamine, a combination of analytical techniques is employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons, the methine proton, the methyl group, and the tert-butyl group of the Boc protecting group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Chiral HPLC | Determination of enantiomeric excess (ee). | Separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric purity. |

| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the mass of the compound (C₁₃H₁₈BrNO₂), which is approximately 300.19 g/mol . [5] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), and aromatic C-H and C=C stretches. |

Conclusion

The synthesis of (R)-N-Boc-1-(3-bromophenyl)ethylamine can be effectively achieved through either asymmetric synthesis or chiral resolution. The choice of method will depend on factors such as the availability of chiral catalysts, the desired scale of the reaction, and cost considerations. Asymmetric synthesis is often preferred for its elegance and potential for higher overall yield, while chiral resolution remains a robust and reliable alternative. [6]Rigorous analytical characterization is essential to confirm the structure and enantiomeric purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

- Vertex AI Search. (n.d.). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters.

- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- National Institutes of Health. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- ChemicalBook. (n.d.). (R)-1-(3-Bromophenyl)ethylamine synthesis.

- ResearchGate. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene) amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- Chemical Reviews. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.

- National Institutes of Health. (2025, August 5). Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc a-Amino Acid Esters.

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

- Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State.

- ChemicalBook. (2025, July 16). (S)-1-(3-Bromophenyl)ethylamine.

- BLDpharm. (n.d.). (S)-N-Boc-1-(3-bromophenyl)ethylamine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.

- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.

- Fisher Scientific. (n.d.). (R)-1-(3-Bromophenyl)ethylamine, ChiPros™, 99%, ee 98+%.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- PubChem. (n.d.). 1-(3-Bromophenyl)ethanamine.

- PubChem. (n.d.). 3-Bromophenethylamine.

- PubMed Central. (n.d.). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors.

- precisionFDA. (n.d.). 3-BROMOPHENETHYLAMINE.

- BLDpharm. (n.d.). (S)-N-Boc-1-(3-bromophenyl)ethylamine.

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- BLDpharm. (n.d.). (S)-1-(3-Bromophenyl)ethanamine.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- PubChem. (n.d.). p-Bromophenethylamine.

- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- ChemicalBook. (n.d.). (S)-1-(3-Bromophenyl)ethylamine Product Description.

- XiDian. (n.d.). (S)-N-Boc-1-(3-bromophenyl)ethylamine.

Sources

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 477312-85-9|(S)-N-Boc-1-(3-bromophenyl)ethylamine|BLD Pharm [bldpharm.com]

- 6. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-Protected Bromophenyl Compounds

For researchers, scientists, and professionals in drug development, the synthesis and purification of intermediates are foundational to discovery. Among the vast array of chemical building blocks, Boc-protected bromophenyl compounds are of significant interest due to their utility in cross-coupling reactions and peptide synthesis. The successful incorporation and confirmation of the tert-butyloxycarbonyl (Boc) protecting group on a brominated aniline or related structure is a critical checkpoint in any synthetic sequence. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this verification. This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of these compounds, offering insights into the causal relationships between molecular structure and spectral output.

I. The Foundational Role of ¹H NMR in Characterizing Boc-Protected Aromatics

The Boc group is a widely used amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] When attached to a bromophenyl moiety, it creates a versatile building block for the synthesis of complex molecules. Verifying the successful installation of the Boc group and confirming the overall structure is paramount, and ¹H NMR spectroscopy is the most definitive and readily available method for this purpose.[1]

The power of ¹H NMR lies in its ability to provide detailed information about the chemical environment of each proton in a molecule. By analyzing the chemical shift (δ), integration, and spin-spin coupling (J-coupling), one can piece together the molecular structure with a high degree of confidence.

II. Deciphering the ¹H NMR Spectrum: Key Regions and Assignments

The ¹H NMR spectrum of a Boc-protected bromophenyl compound can be dissected into two principal regions: the aliphatic region, where the Boc group protons resonate, and the aromatic region, which contains the signals from the protons on the benzene ring.

The most prominent and diagnostically significant signal in the ¹H NMR spectrum of a Boc-protected amine is that of the tert-butyl group.[1]

-

Chemical Shift (δ): This signal appears as a sharp, intense singlet typically in the upfield region of the spectrum, between 1.4 and 1.5 ppm .[1] The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon single bonds, resulting in a single resonance.

-

Integration: The integral of this peak will correspond to nine protons, providing quantitative confirmation of the Boc group's presence.

-

Causality: The upfield chemical shift is due to the shielding effect of the sp³-hybridized carbon to which the protons are attached. The singlet nature of the peak arises from the absence of adjacent protons, preventing spin-spin coupling.

The proton attached to the nitrogen of the carbamate (N-H) also gives a characteristic signal.

-

Chemical Shift (δ): The chemical shift of the N-H proton is highly variable and can appear over a broad range, often between 6.5 and 8.5 ppm , and is sometimes even broader.[2]

-

Appearance: This signal is typically a broad singlet.

-

Causality: The broadness and variable chemical shift are due to several factors, including hydrogen bonding, chemical exchange with trace amounts of water or acid in the solvent, and the quadrupolar nature of the nitrogen atom. Its position is also sensitive to concentration and the choice of deuterated solvent.[1]

The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm , provides a wealth of information about the substitution pattern on the benzene ring.[3] The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of both the Boc-NH- group and the bromine atom.

-

The Boc-NH- Group: The nitrogen atom of the Boc-NH- group has a lone pair of electrons that can be donated into the aromatic π-system, making it an electron-donating group (EDG) by resonance. This increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a more upfield (lower ppm) chemical shift compared to benzene (7.36 ppm).[4]

-

The Bromine Atom: Bromine is an electronegative atom and acts as an electron-withdrawing group (EWG) through the inductive effect. It also has lone pairs of electrons that can be donated into the ring, making it an electron-donating group by resonance. Overall, bromine is considered a deactivating group. The inductive effect tends to deshield all protons, shifting them downfield, while the resonance effect shields the ortho and para protons. The net effect on the chemical shifts of the aromatic protons is a combination of these inductive and resonance effects.[5]

The interplay of these two substituents dictates the final appearance of the aromatic signals. The exact chemical shifts and coupling patterns will depend on the relative positions of the Boc-NH- and bromo- substituents (ortho, meta, or para).

III. Isomer-Specific Spectral Analysis

Let's consider the ¹H NMR spectra of the three possible isomers of Boc-protected bromoaniline.

A. tert-butyl (4-bromophenyl)carbamate (Para-isomer)

In this isomer, the Boc-NH- and bromo- groups are para to each other. Due to the molecule's symmetry, the four aromatic protons are chemically divided into two sets of two equivalent protons.[6]

-

Expected Splitting Pattern: The spectrum will exhibit two doublets in the aromatic region. The protons ortho to the Boc-NH- group will couple with the protons ortho to the bromine atom.

-

Typical Coupling Constant: The coupling between these adjacent (ortho) protons will result in a coupling constant (³JHH) of approximately 7-9 Hz .[7]

B. tert-butyl (3-bromophenyl)carbamate (Meta-isomer)

This isomer has a lower degree of symmetry, resulting in four distinct signals for the four aromatic protons.

-

Expected Splitting Pattern: The spectrum will be more complex. We can predict the splitting pattern for each proton based on its neighbors:

-

The proton between the two substituents will likely appear as a singlet or a triplet with small coupling constants.

-

The proton ortho to the bromine and meta to the Boc-NH- group will be a doublet of doublets.

-

The proton para to the bromine and ortho to the Boc-NH- group will be a triplet or a doublet of doublets.

-

The proton meta to the bromine and ortho to the Boc-NH- group will be a doublet of doublets.

-

-

Typical Coupling Constants: In addition to the ortho coupling (7-9 Hz), meta coupling (⁴JHH) of approximately 2-3 Hz will also be observed.[7]

C. tert-butyl (2-bromophenyl)carbamate (Ortho-isomer)

Similar to the meta-isomer, the ortho-isomer will also show four distinct aromatic signals.

-

Expected Splitting Pattern: The splitting patterns will again be complex, with each proton exhibiting coupling to its neighbors. Doublets of doublets and triplets are expected.

-

Typical Coupling Constants: Both ortho and meta couplings will be present.

IV. Quantitative Data Summary

The following table summarizes the typical ¹H NMR chemical shifts for the key protons in Boc-protected bromoanilines. These values are generally recorded in deuterated chloroform (CDCl₃) and can vary slightly depending on the solvent and other structural features.

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |

| tert-butyl (Boc) | 1.4 - 1.5[1][8] | Singlet (s) | 9H |

| N-H | 6.5 - 8.5 (variable and broad)[2] | Broad Singlet (br s) | 1H |

| Aromatic (Aryl) | 6.5 - 8.0[3] | Multiplets (m), Doublets (d), Triplets (t) | 4H |

V. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol ensures reproducible and high-quality data.

A. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity. Residual solvents or starting materials will complicate the spectrum.

-

Mass: Weigh approximately 5-10 mg of the purified Boc-protected bromophenyl compound.[1][9]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[10] Ensure complete dissolution; gentle vortexing or warming may be necessary.[1]

-

Transfer: Using a clean pipette, transfer the solution into a clean NMR tube.[1] To avoid spectral distortions, filter the solution through a small plug of glass wool in a Pasteur pipette if any solid particles are present.[11]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is often included in commercially available deuterated solvents. Its signal is set to 0.00 ppm.[12]

B. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for protons in this type of molecule.

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[1]

-

Integration: Integrate the peaks to determine the relative number of protons for each signal.[1]

-

VI. Visualization of Structural and Spectral Relationships

The following diagrams illustrate the key concepts discussed.

Caption: Key ¹H NMR spectral features of Boc-protected bromophenyl compounds.

Caption: Experimental workflow for ¹H NMR analysis.

VII. Conclusion

The ¹H NMR spectrum of a Boc-protected bromophenyl compound is rich with information that, when correctly interpreted, provides unambiguous structural confirmation. The characteristic singlet of the Boc group is a definitive marker for successful protection, while the complex patterns in the aromatic region, governed by the interplay of the electronic effects of the Boc-NH- and bromo- substituents, reveal the specific isomeric structure. By following a robust experimental protocol and applying the principles outlined in this guide, researchers can confidently and efficiently characterize these important synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.

- ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl...

- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- ResearchGate. (2016). On NH NMR Chemical Shifts, Part I.

- Short Summary of 1H-NMR Interpretation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P.

- Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- University of Illinois Grainger College of Engineering. (n.d.). NMR Sample Preparation.

- GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling.

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0164421).

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- University College London. (n.d.). Spin-Spin Coupling.

- Scholars Research Library. (2011). Der Pharma Chemica.

- Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- iOpenShell - University of Southern California. (2023). Signatures of the Bromine Atom and Open-Shell Spin Coupling in the X-ray Spectrum of the Bromobenzene Cation.

- The Royal Society of Chemistry. (n.d.). 1H NMR.

- (Br) Bromine NMR.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate

An In-depth Technical Guide on the Physical Properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate

Executive Summary

This technical guide provides a comprehensive overview of the essential physical and chemical properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identification, core physical characteristics, and detailed spectroscopic profile. Furthermore, it outlines standardized, field-proven experimental protocols for the verification of these properties, ensuring scientific rigor and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in practical application. This guide serves as an authoritative resource for the handling, characterization, and application of this important chiral building block.

Compound Identification and Structure

Tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate is a chiral intermediate widely utilized in the synthesis of pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for modulating its reactivity during multi-step syntheses, while the defined (R)-stereochemistry at the benzylic carbon is essential for achieving stereospecificity in target molecules.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | [1] |

| Synonyms | (R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, (R)-N-Boc-1-(3-bromophenyl)ethylamine | [1] |

| CAS Number | 375853-98-8 (racemic/unspecified); specific (1R) isomer not uniquely indexed. | [2][3] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2][3] |

| Molecular Weight | 300.19 g/mol | [1][2][4] |

| Chemical Structure |

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. The data presented below are based on empirical data from analogous compounds and computational predictions.

| Property | Value / Observation | Rationale and Comparative Context |

| Appearance | White to off-white solid | [1] Carbamates of this type are typically crystalline solids at room temperature.[5][6] |

| Melting Point | To be determined experimentally. Expected range: 80-100 °C | No specific melting point is reported in the literature for this exact isomer. However, related brominated N-Boc compounds exhibit melting points in this range, such as tert-butyl N-[4,5-bis(benzyloxy)-2-bromophenyl]carbamate (89.5–90.5 °C).[5] |

| Boiling Point | >350 °C at 760 mmHg (Predicted, with decomposition) | High molecular weight and polarity suggest a high boiling point. The related compound, tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate, has a reported boiling point of 389.6°C.[7] Thermal decomposition prior to boiling is common for such molecules. |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate. Sparingly soluble in hexanes. | The Boc group and aromatic ring confer solubility in a range of common organic solvents, facilitating reaction workups and purification by chromatography.[8] NMR spectra are consistently recorded in CDCl₃, confirming its solubility.[5][9] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides a definitive "fingerprint" for structural confirmation and purity assessment. The following data are predicted based on the known structure and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. The predicted spectrum for this compound in CDCl₃ is detailed below.

¹H-NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.45 | s | 1H | Ar-H (C2) | The proton between the two bromo and ethyl-amine substituents is expected to be a singlet. |

| ~7.35 | d, J ≈ 7.8 Hz | 1H | Ar-H (C4 or C6) | Aromatic proton ortho to the bromo group. |

| ~7.20 | t, J ≈ 7.8 Hz | 1H | Ar-H (C5) | Aromatic proton meta to both substituents, split by two neighbors. |

| ~7.15 | d, J ≈ 7.8 Hz | 1H | Ar-H (C6 or C4) | Aromatic proton ortho to the ethyl-amine group. |

| ~4.90 | br s | 1H | NH | The carbamate proton signal is often broad and may exchange with trace water. |

| ~4.80 | q, J ≈ 7.0 Hz | 1H | CH (CH₃) | The benzylic proton, split into a quartet by the adjacent methyl group. |

| ~1.45 | d, J ≈ 7.0 Hz | 3H | CH(CH₃ ) | The methyl group protons, split into a doublet by the benzylic proton. |

| ~1.40 | s | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

¹³C-NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155.0 | C =O | Carbonyl carbon of the carbamate functional group. |

| ~145.0 | Ar-C (C1) | Quaternary aromatic carbon attached to the ethylamine group. |

| ~130.5 | Ar-C H | Aromatic methine carbon. |

| ~129.5 | Ar-C H | Aromatic methine carbon. |

| ~126.0 | Ar-C H | Aromatic methine carbon. |

| ~122.5 | Ar-C -Br (C3) | Aromatic carbon directly bonded to bromine, deshielded. |

| ~80.0 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~50.0 | C H(CH₃) | Benzylic methine carbon. |

| ~28.3 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~22.0 | CH(C H₃) | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Carbamate N-H |

| 2975-2850 | C-H Stretch | Alkyl (t-Bu, Et) |

| ~1700 | C=O Stretch | Carbamate C=O |

| ~1520 | N-H Bend | Carbamate N-H |

| ~1250, ~1160 | C-O Stretch | Carbamate O-C(CH₃)₃ |

| ~780, ~690 | C-H Bend (out-of-plane) | 1,3-disubstituted benzene |

Reference spectra for similar carbamates confirm these assignments.[5][10][11]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

-

Expected Fragmentation: The primary fragmentation pathway in ESI-MS is the loss of the Boc group or isobutylene.

-

[M - C₄H₈ + H]⁺: Loss of isobutylene (56 Da) from the parent ion.

-

[M - C₅H₉O₂ + H]⁺: Loss of the entire Boc group (101 Da) to yield the protonated 1-(3-bromophenyl)ethanamine fragment.

-

Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following protocols are recommended for the physical and spectroscopic characterization of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or received batch of the title compound. This systematic approach ensures that identity, purity, and key physical properties are confirmed before its use in further applications.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

-

Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Mixing: Cap the tube and invert several times to ensure complete dissolution.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer using standard parameters. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm.

Protocol: FTIR Analysis (ATR Method)

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following recommendations are based on data from safety data sheets (SDS) of structurally related compounds.

-

Hazard Identification: While a specific SDS for this compound is not available, analogous brominated aromatic compounds are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[4][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent potential degradation.

Conclusion

Tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate is a well-defined solid chiral building block. Its identity and purity can be unequivocally established through a combination of physical and spectroscopic methods, primarily NMR, IR, and HRMS. This guide provides the necessary data, protocols, and expert insights for researchers to confidently handle, characterize, and utilize this compound in their synthetic endeavors, ensuring both safety and scientific integrity.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- (n.d.). Supplementary data.

- PubChem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information.

- MedChemExpress. (2025). tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate-SDS.

- (n.d.). Supporting Information.

- PubChem. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). (R)-tert-butyl 1-(3-broMophenyl)ethylcarbaMate.

- Achmem. (n.d.). tert-Butyl (1-(3-bromophenyl)ethyl)carbamate.

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

Sources

- 1. This compound [cymitquimica.com]

- 2. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. rsc.org [rsc.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

The Architectural Precision of Life: A Technical Guide to Chiral Building Blocks in Drug Discovery

Foreword: Beyond Flat Structures – Embracing the Third Dimension in Pharmacology

For decades, drug discovery was largely a two-dimensional affair, focusing on the sequence of atoms and their bonds. However, the biological reality is a world of intricate, three-dimensional interactions. The enzymes, receptors, and nucleic acids that form the machinery of life are themselves chiral, meaning they possess a "handedness" and are not superimposable on their mirror images.[1] This inherent chirality in biological systems dictates that they will interact differently with the mirror-image forms, or enantiomers, of a chiral drug molecule.[2][3] Consequently, understanding and controlling the stereochemistry of a drug candidate is not merely an academic exercise but a fundamental necessity for developing safer, more effective, and more selective medicines.[4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical role of chiral building blocks in modern drug discovery. We will move beyond theoretical concepts to delve into the practical causality behind experimental choices, providing field-proven insights into the synthesis, separation, and analysis of chiral compounds. This guide is structured to provide a logical flow from the foundational principles of stereoisomerism to the strategic application of chiral building blocks in creating stereochemically pure drugs, culminating in a discussion of regulatory considerations and future perspectives.

The Biological Imperative for Chirality: Why "Handedness" Matters

The central dogma of chiral pharmacology is that enantiomers of a drug can, and often do, exhibit significantly different pharmacological and toxicological profiles.[5] This is because the binding pockets of biological targets are stereospecific. One enantiomer, the eutomer , may fit perfectly into a receptor site, eliciting the desired therapeutic response, while its mirror image, the distomer , may bind with lower affinity, have no activity, produce off-target effects, or even be toxic.[6][7]

The tragic case of Thalidomide serves as a stark and enduring reminder of the importance of stereochemistry.[8][9][10] Marketed as a racemic mixture (a 1:1 mixture of both enantiomers) to treat morning sickness, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[4][8] A crucial and complex aspect of the thalidomide case is that the enantiomers can interconvert in vivo, meaning that administering the "safe" R-enantiomer alone would not have prevented the tragedy as it would have converted to the teratogenic S-enantiomer within the body.[4] This underscores the necessity of not only using single enantiomers but also understanding their metabolic fate.

Pharmacodynamic and Pharmacokinetic Divergence of Enantiomers

The differential effects of enantiomers extend across both pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).[11][12]

-

Pharmacodynamics: Enantiomers can exhibit a range of differing activities at the target site:

-

Quantitative Differences: One enantiomer is significantly more potent than the other. For example, (S)-ibuprofen is the active analgesic, while (R)-ibuprofen is largely inactive but undergoes in vivo conversion to the (S)-form.[13]

-

Qualitative Differences: Enantiomers may have completely different or even opposing effects. For instance, the enantiomers of tramadol both contribute to its analgesic effect but through different mechanisms; (+)-tramadol is a serotonin reuptake inhibitor and µ-opioid receptor agonist, while (-)-tramadol primarily inhibits norepinephrine reuptake.[14]

-

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can also be stereoselective:[3][12]

-

Metabolism: Cytochrome P450 enzymes can metabolize enantiomers at different rates.[7] For example, S-warfarin is 3-5 times more potent as an anticoagulant and is metabolized by a different CYP enzyme than R-warfarin, leading to different half-lives and potential for drug-drug interactions.[13]

-

Protein Binding: Enantiomers can bind differently to plasma proteins, affecting their distribution and availability to target tissues.[15]

-

The following diagram illustrates the fundamental concept of stereoselective binding, often referred to as the "three-point attachment" model, where one enantiomer achieves a much more stable interaction with a chiral receptor surface than its mirror image.

Caption: Generalized workflow for asymmetric synthesis.

Chiral Resolution: Separating a Racemic Mixture

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. [16][17]While less efficient in terms of atom economy, resolution techniques are widely used in the pharmaceutical industry, particularly when a robust asymmetric synthesis route has not yet been developed. [18] 2.2.1. Diastereomeric Salt Formation

This classical method is one of the most common industrial techniques for resolving chiral acids and bases. [17][19]The process involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. [16] Experimental Protocol: Chiral Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation

This protocol provides a conceptual outline for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent. [20]

-

Salt Formation:

-

Dissolve racemic ibuprofen in a suitable solvent (e.g., a mixture of methanol and water).

-

Add an equimolar amount of (S)-(-)-α-methylbenzylamine to the solution.

-

Stir the mixture to allow the formation of the two diastereomeric salts: [(S)-Ibuprofen:(S)-amine] and [(R)-Ibuprofen:(S)-amine]. [12]2. Fractional Crystallization:

-

Slowly cool the solution to induce crystallization. One diastereomeric salt will typically be less soluble and precipitate out of the solution first.

-

The less soluble salt is isolated by filtration. The choice of solvent is critical and often determined through screening to maximize the solubility difference between the diastereomers. [20]3. Liberation of the Enantiomer:

-

Treat the isolated diastereomeric salt with an acid (e.g., HCl) to break the salt and protonate the ibuprofen.

-

The now-insoluble, enantiomerically enriched ibuprofen will precipitate and can be collected by filtration.

-

The chiral resolving agent remains in the aqueous layer and can potentially be recovered.

-

-

Purity Analysis:

-

Determine the enantiomeric excess (%ee) of the resolved ibuprofen using a validated chiral HPLC method.

-

2.2.2. Kinetic Resolution

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. [11][21]The reaction is stopped before completion (ideally at ~50% conversion), resulting in an enantioenriched sample of the less reactive starting material and an enantioenriched product from the more reactive enantiomer. [22]A significant advancement is Dynamic Kinetic Resolution (DKR) , where the starting material enantiomers are rapidly interconverted (racemized) under the reaction conditions, allowing for the theoretical conversion of 100% of the racemate into a single enantiomeric product. [11][21] 2.2.3. Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for both analytical and preparative-scale separation of enantiomers. [17][23]The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. [24] Protocol: General Strategy for Chiral HPLC Method Development

Developing a robust chiral separation method is often an empirical process that involves screening multiple columns and mobile phases. [24][25][26]

-

Analyte Characterization: Determine the chemical properties of the analyte (acidic, basic, neutral, pKa, solubility).

-

Column Selection:

-

Start with a screening set of columns with broad enantiorecognition capabilities. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are a common first choice due to their versatility. [23][25] * Other CSP types include Pirkle phases, cyclodextrin-based phases, and macrocyclic glycopeptide phases. [24]3. Mobile Phase Screening:

-

Normal Phase: Screen with mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol). [23] * Reversed Phase: Screen with aqueous buffers and organic modifiers (e.g., acetonitrile, methanol).

-

Polar Organic Mode: Use polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.

-

Include acidic or basic additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) to improve peak shape and resolution. [25]4. Optimization:

-

Once initial separation is achieved, optimize the method by adjusting the mobile phase composition, flow rate, and temperature to improve resolution, analysis time, and peak shape. [25]5. Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Case Studies: The Impact of Chiral Building Blocks in Practice

The "Chiral Switch": From Ofloxacin to Levofloxacin

The development of the fluoroquinolone antibiotic levofloxacin is a classic example of a successful "chiral switch." [7][13]The original drug, ofloxacin, was a racemate. Subsequent research revealed that the antibacterial activity resided almost exclusively in the (S)-(-)-enantiomer, which was found to be 8 to 128 times more potent than the (R)-(+)-enantiomer. [7][13]This led to the development and marketing of the single enantiomer, levofloxacin. This strategic move not only improved therapeutic efficacy but also provided a better safety profile. [27][28]

Stereoselective Metabolism: Omeprazole vs. Esomeprazole

Omeprazole (a proton pump inhibitor) is a racemic mixture of (S)- and (R)-enantiomers. [29]The two enantiomers are metabolized by the cytochrome P450 system, primarily by the polymorphic enzyme CYP2C19. [30]The (S)-enantiomer (esomeprazole) is metabolized more slowly than the (R)-enantiomer, resulting in a higher area under the plasma concentration-time curve (AUC) and, consequently, a more pronounced and sustained inhibition of gastric acid secretion. [31][29]This pharmacokinetic advantage formed the basis for the development of esomeprazole as a single-enantiomer product. [18]

| Parameter | Esomeprazole (40 mg) | Omeprazole (Racemic, 20 mg) | Rationale for Difference |

|---|---|---|---|

| AUC (Area Under the Curve) | Substantially greater | Lower | Slower, stereoselective metabolism of S-enantiomer by CYP2C19. [31][29] |

| Time Intragastric pH > 4 | ~16.8 hours (mean) | ~10.5 hours (mean) | Higher plasma concentration of the active enantiomer leads to more effective acid suppression. [29] |

| Median Intragastric pH (24h) | 4.9 | 3.6 | Sustained higher drug levels result in a greater overall increase in gastric pH. [29] |

Data derived from clinical studies comparing esomeprazole and omeprazole. [29] The metabolic pathway of omeprazole enantiomers is depicted below.

Caption: Stereoselective metabolism of omeprazole.

Regulatory Landscape and Future Directions

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the development of stereoisomeric drugs. [1][2][15][32][33][17][19][34][35][36][37][38][39]The FDA's 1992 policy statement was a landmark, recommending that the individual enantiomers of a chiral drug be studied separately and that the choice to develop a racemate over a single enantiomer must be scientifically justified. [1][32] Key Regulatory Expectations:

-

Characterization: The stereoisomeric composition of the drug substance must be fully characterized.

-

Analytical Methods: Validated, stereospecific analytical methods are required to quantify the enantiomers in bulk drug substance, the final product, and in biological samples from preclinical and clinical studies. [32]* Pharmacological & Toxicological Studies: The pharmacodynamics, pharmacokinetics, and toxicology of each enantiomer should be investigated. [1][17]* Justification for Racemates: If a racemate is to be marketed, a justification must be provided. This may be acceptable if both enantiomers have similar pharmacokinetics and pharmacodynamics, or if the distomer is completely inactive and non-toxic.

The future of chiral drug discovery lies in the continued development of more efficient and scalable asymmetric synthesis and resolution techniques. Advances in computational modeling will further enhance our ability to predict the interactions of enantiomers with biological targets, enabling a more rational approach to the design of stereochemically pure drugs. The integration of green chemistry principles into these processes will also be crucial to ensure the sustainability of pharmaceutical manufacturing. [20]

Conclusion

The strategic use of chiral building blocks is a cornerstone of modern drug discovery. By embracing the three-dimensional nature of pharmacology, scientists can design medicines with improved efficacy, enhanced safety profiles, and more predictable pharmacokinetic behavior. The journey from racemic mixtures to single-enantiomer drugs represents a paradigm shift towards precision medicine. A thorough understanding of the principles of stereochemistry, coupled with expertise in asymmetric synthesis and chiral analysis, is essential for any professional dedicated to the discovery and development of the next generation of therapeutics.

References

- European Medicines Agency. (1993). Investigation of chiral active substances (human) - Scientific guideline. [Link]

- European Medicines Agency. (1997). Investigation of chiral active substances (veterinary) - Scientific guideline. [Link]

- OpenOChem Learn. (n.d.). The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape. [Link]

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

- Chiralpedia. (2022). Thalidomide. [Link]

- Oregon State University. (n.d.). Thalidomide & the Importance of Stereochemistry. [Link]

- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

- Powell, J. R. (1994). The FDA perspective on the development of stereoisomers. PubMed. [Link]

- Newcastle University. (2016). Microscopic origin of chirality. [Link]

- LearnChemE. (n.d.). Thalidomide: The Tragedy of Chiral Chemistry. [Link]

- Slideshare. (n.d.). Regulatory requirements-Chiral drugs.pptx. [Link]

- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

- De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]

- O'Brien, R. U. M., & O'Brien, N. M. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

- Wikipedia. (n.d.). Kinetic resolution. [Link]

- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

- Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]

- Chemistry LibreTexts. (2019). 6.

- Therapeutic Goods Administration. (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. [Link]

- Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. [Link]

- Scientific Research Publishing. (n.d.). European Medicines Agency (1994)

- Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. [Link]

- Jamali, F., & Mehvar, R. (2015). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch. PubMed Central. [Link]

- European Medicines Agency. (n.d.). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS NOTE FOR GUIDANCE: CHIRAL ACTIVE SUBSTANCES. [Link]

- MIT. (2006). Drawing graphs with dot. [Link]

- ResearchGate. (2025). (PDF) Predicting Nonlinear Pharmacokinetics of Omeprazole Enantiomers and Racemic Drug Using Physiologically Based Pharmacokinetic Modeling and Simulation: Application to Predict Drug/Genetic Interactions. [Link]

- Lam, A. W. H., & Ng, K. M. (n.d.).

- Books. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. [Link]

- Industrial & Engineering Chemistry Research. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

- ClinPGx. (n.d.).

- Chiralpedia. (n.d.). Levofloxacin. [Link]

- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

- YouTube. (n.d.). Dot Language Graphviz. [Link]

- CRC Press. (n.d.). CRC Handbook of - OPTICAL RESOLUTIONS. [Link]

- ResearchGate. (2025). A pharmacokinetic study comparing single and repeated oral doses of 20 mg and 40 mg omeprazole and its two optical isomers, S-omeprazole (esomeprazole) and R-omeprazole, in healthy subjects. [Link]

- Graphviz. (2015). Drawing graphs with dot. [Link]

- Bode Research Group. (2015). OC VI (HS 2015). [Link]

- chemeurope.com. (n.d.). Dynamic kinetic resolution. [Link]

- ResearchGate. (n.d.). Levofloxacin (a) and (b) R-isomer of ofloxacin (chiral impurity of.... [Link]

- Asghari, S., Ramezani, S., Ramezani, F., & Tokmedash, M. S. (2018). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PubMed Central. [Link]

- Practical Law. (n.d.). EMA publishes guideline on chemistry of active substances (EU). [Link]

- Webthesis - Politecnico di Torino. (n.d.). An example of crystal engineering: the case study of Levofloxacin-Quercetin cocrystals. [Link]

Sources

- 1. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Thalidomide – Chiralpedia [chiralpedia.com]

- 5. dujps.com [dujps.com]

- 6. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]

- 7. Levofloxacin – Chiralpedia [chiralpedia.com]

- 8. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]

- 9. Microscopic origin of chirality - Press Office - Newcastle University [ncl.ac.uk]

- 10. learncheme.com [learncheme.com]

- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. European Medicines Agency (1994) Investigation of Chiral Active Substance. European Medicines Agency Guideline. - References - Scientific Research Publishing [scirp.org]

- 16. api.pageplace.de [api.pageplace.de]

- 17. tga.gov.au [tga.gov.au]

- 18. researchgate.net [researchgate.net]

- 19. Investigation of chiral active substances (veterinary) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Kinetic_resolution [chemeurope.com]

- 22. books.rsc.org [books.rsc.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 25. ymc.co.jp [ymc.co.jp]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. ClinPGx [clinpgx.org]

- 31. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]

- 32. fda.gov [fda.gov]

- 33. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 35. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. ema.europa.eu [ema.europa.eu]

- 37. graphviz.org [graphviz.org]

- 38. ethz.ch [ethz.ch]

- 39. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]